5-Hydroxy Propafenone Hydrochloride

概要

説明

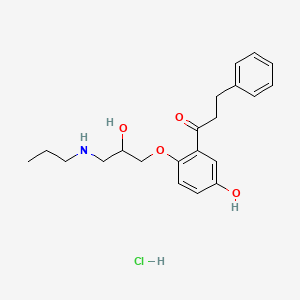

5-Hydroxy Propafenone Hydrochloride is a metabolite of Propafenone . Propafenone is a Class 1C antiarrhythmic drug with local anesthetic effects, and a direct stabilizing action on myocardial membranes . It is used in the treatment of atrial and ventricular arrhythmias . Propafenone has some structural similarities to beta-blocking agents .

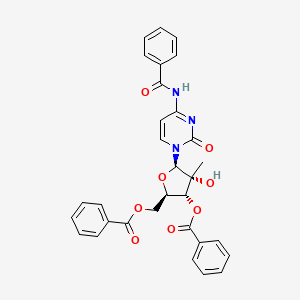

Molecular Structure Analysis

The molecular formula of this compound is C21H28ClNO4 . The molecular weight is 398.94 . The structure of Propafenone Hydrochloride, the parent compound, is available in various databases .Physical and Chemical Properties Analysis

This compound is a colorless crystal or white crystalline powder . It is slightly soluble in water (20°C), chloroform, and ethanol .科学的研究の応用

Electrophysiological Effects

Research has shown that 5-Hydroxy Propafenone Hydrochloride (5-OH-P) and its parent compound, propafenone, have significant effects on cardiac electrophysiology. Studies indicate that both compounds can inhibit human cardiac potassium channels (hKv1.5) in a concentration-, voltage-, time-, and use-dependent manner, which are relevant to their therapeutic range (Franqueza et al., 1998). Additionally, the comparative effects of propafenone, 5-OH-P, and another metabolite, N-Depropylpropafenone, on guinea pig ventricular muscle fibers have been examined, revealing that 5-OH-P and the other compounds comply with the definition of class IC antiarrhythmic drugs (Rouet et al., 1989).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of 5-OH-P have been studied extensively. Propafenone is known to undergo extensive metabolism, with 5-hydroxylation constituting a major pathway. The metabolism of propafenone is influenced by genetic factors, specifically the debrisoquin/sparteine polymorphism (Kroemer et al., 1989). Moreover, the beta-blocking action of propafenone and its relation to the metabolism of 5-OH-P has been investigated, revealing that genetic variations in biotransformation significantly affect the drug's beta-blocking activity (Lee et al., 1990).

Interaction with Other Drugs

Studies have also explored how 5-OH-P interacts with other drugs. For instance, the combination of quinidine and propafenone, taking into account the metabolite 5-OH-P, has been evaluated in patients with atrial fibrillation. This study aimed to develop a strategy that favors propafenone over its metabolite in plasma and assess the potential of low-dose quinidine in inhibiting CYP2D6, a key enzyme in propafenone metabolism (O'Hara et al., 2012).

作用機序

Target of Action

5-Hydroxy Propafenone Hydrochloride primarily targets cardiac muscle cells. It is particularly effective in ventricular arrhythmias . The compound also has weak beta-blocking activity .

Mode of Action

this compound works by inhibiting sodium channels to restrict the entry of sodium into cardiac cells, resulting in reduced excitation . This compound is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .

Biochemical Pathways

The compound affects the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . The 5-hydroxy metabolite of propafenone causes more marked prolongation of conduction time than the parent drug .

Pharmacokinetics

The pharmacokinetic profile of this compound is complex, characterized as typically nonlinear, saturable, stereoselective and dependent on both dose and debrisoquin metabolizer phenotype . It is distributed rapidly and achieves high concentrations in the lung, liver, and heart . The active 5-hydroxy metabolite is found in higher concentrations in heart tissue .

Result of Action

The result of the action of this compound is a reduction in the maximum rate of depolarization and in the overshoot of the action potential . This leads to a decrease in the excitability of the cells, which can help control arrhythmias .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs, the patient’s metabolic state, and genetic factors . For example, the ability to form the 5-hydroxy metabolite of propafenone is associated with a diminished ability to metabolize a variety of other drugs .

Safety and Hazards

Propafenone Hydrochloride should be handled in a well-ventilated place. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . It is incompatible with strong oxidizing agents and strong acids . Hazardous decomposition products include Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen chloride .

生化学分析

Biochemical Properties

5-Hydroxy Propafenone Hydrochloride interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit HERG channels, which are critical for cardiac repolarization . This interaction is significant in the context of its role in biochemical reactions .

Cellular Effects

This compound has a profound impact on cellular processes. It inhibits the HERG current in CHO cells stably transfected with the gene encoding HERG channels . This inhibition affects the function of these cells, impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the open state of the HERG channels . This binding results in the inhibition of these channels, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed that Propafenone increases PR and QRS intervals, and this compound has an additive effect on these parameters .

Metabolic Pathways

This compound is involved in the metabolic pathway of Propafenone. Propafenone undergoes extensive first-pass hepatic metabolism to form this compound . This process involves the CYP2D6 isozyme of the cytochrome P450 .

特性

IUPAC Name |

1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYLNKVZLXBDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

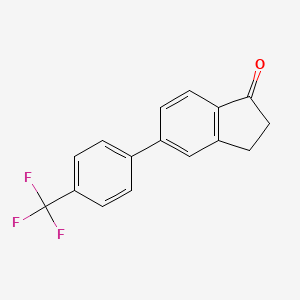

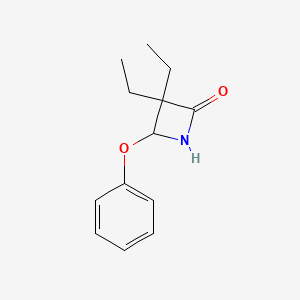

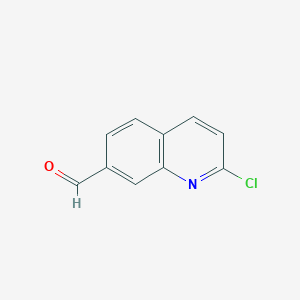

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

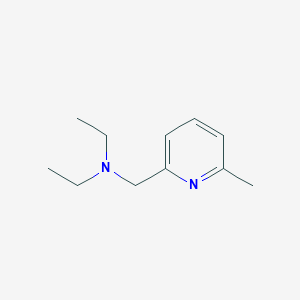

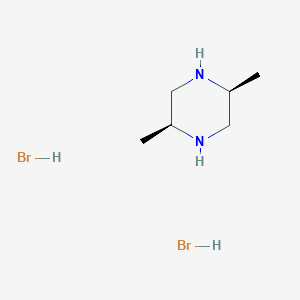

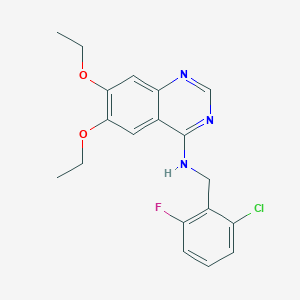

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)

![(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid](/img/structure/B3159650.png)

![2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](/img/structure/B3159670.png)

![Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II)](/img/structure/B3159681.png)